molecular formula C25H32N2O3 B11829513 (Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide

(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide

Katalognummer: B11829513
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: NAKXKVRMYHGLBH-ANBVEIKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[44]nonan-7-yl)methanimine oxide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its intricate arrangement of functional groups, including an imine oxide, benzyl, and isopropyl groups

Vorbereitungsmethoden

The synthesis of (Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide involves several steps. The synthetic route typically starts with the preparation of the spirocyclic core, followed by the introduction of the benzyl and imine oxide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imine oxide and benzyl groups .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studiesIndustrially, it can be used in the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of (Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide involves its interaction with specific molecular targets. The imine oxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction cascades and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, (Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include other spirocyclic imine oxides and benzyl derivatives, which may share some chemical properties but differ in their reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C25H32N2O3

Molekulargewicht

408.5 g/mol

IUPAC-Name

N-benzyl-1-[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanimine oxide

InChI

InChI=1S/C25H32N2O3/c1-18(2)23-15-22(17-27(28)16-20-11-7-5-8-12-20)29-25(23)26(4)19(3)24(30-25)21-13-9-6-10-14-21/h5-14,17-19,22-24H,15-16H2,1-4H3/b27-17-/t19-,22-,23-,24+,25-/m0/s1

InChI-Schlüssel

NAKXKVRMYHGLBH-ANBVEIKUSA-N

Isomerische SMILES

C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)/C=[N+](/CC3=CC=CC=C3)\[O-])C(C)C)C4=CC=CC=C4

Kanonische SMILES

CC1C(OC2(N1C)C(CC(O2)C=[N+](CC3=CC=CC=C3)[O-])C(C)C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.